(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Functional Group Introduction: The methoxybenzoyl group is introduced through Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents or other organometallic intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysis: Its chiral centers make it useful in asymmetric synthesis and chiral catalysis studies.
Biology:
Enzyme Inhibition:
Receptor Binding Studies: Used in studies of receptor-ligand interactions.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
(1S,3R)-3-(3-hydroxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
(1S,3R)-3-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group in (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
Chiral Centers:
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNRXBNXLZTQY-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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